molecular formula C13H16N2O4 B2823168 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid CAS No. 2090417-89-1

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid

Cat. No. B2823168
CAS RN: 2090417-89-1
M. Wt: 264.281
InChI Key: OYGRJHUIQHGYPN-UHFFFAOYSA-N
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Description

The compound “6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of Boc-protected amines can be accomplished using the reagent di-tert-butyl-iminodicarboxylate . Upon deprotonation, this reagent affords a doubly Boc-protected source of NH-2, which can be N-alkylated . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as NMR . For example, the 1H-NMR spectrum of a similar compound, 3-tert-butoxycarbonylamino-pyridine-2-carboxylic Acid, has been reported .


Chemical Reactions Analysis

The Boc group in the compound can participate in various chemical reactions. For instance, it can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques such as NMR . For instance, the 1H-NMR spectrum of a similar compound, 3-tert-butoxycarbonylamino-pyridine-2-carboxylic Acid, has been reported .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in coupling reactions with arylboronic acids, facilitating the synthesis of a range of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, highlighting its versatility in organic synthesis D. Wustrow, L. Wise, 1991.
  • It also plays a role in condensation reactions with non-nucleophilic N-heterocycles and anilides, showing high functional group compatibility and applicability to a wide range of nitrogen compounds Atsushi Umehara, H. Ueda, H. Tokuyama, 2016.

Crystal Structure and Molecular Analysis

  • The crystal structure analysis of related compounds provides insights into the stereochemistry and intermolecular interactions, such as hydrogen bonding, which are crucial for designing molecules with desired properties P. Rajalakshmi, N. Srinivasan, R.V. Krishnakumar, I. A. Razak, M. Rosli, 2013.

Application in Medicinal Chemistry

Novel Chemical Syntheses

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-8-4-5-9(11(16)17)14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGRJHUIQHGYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2090417-89-1
Record name 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid
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